molecular formula C23H28N4O4S B1663553 GSK1292263 CAS No. 1032823-75-8

GSK1292263

Cat. No.: B1663553
CAS No.: 1032823-75-8
M. Wt: 456.6 g/mol
InChI Key: AYJRTVVIBJSSKN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

GSK1292263 is a synthetic small molecule with multiple established identifiers and synonyms. Its systematic name is 5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole . Key synonyms include:

  • GSK-1292263
  • GSK-263A
  • UNII-R1J57STA6O
  • CAS 1032823-75-8

The compound also exists as a hydrochloride salt (this compound hydrochloride, CAS 1032824-54-6), which has a molecular weight of 493.0 g/mol .

Identifier Value
PubChem CID 24996872
DrugBank ID DB12627
SMILES CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C

Molecular Formula and Weight Analysis

This compound’s molecular formula is C₂₃H₂₈N₄O₄S , with a molecular weight of 456.6 g/mol . The hydrochloride salt variant (C₂₃H₂₉ClN₄O₄S) has a molecular weight of 493.0 g/mol .

Property Value
Molecular Formula C₂₃H₂₈N₄O₄S
Molecular Weight 456.6 g/mol
Topological Polar Surface Area 132.7 Ų (estimated)

Crystallographic Data and Conformational Isomerism

While no X-ray crystallographic data for this compound is publicly available, its 3D structure has been computationally modeled. The molecule features:

  • A pyridine ring substituted with a methanesulfonyl group at position 2.
  • A piperidine ring connected via a methoxy linker to a 1,2,4-oxadiazole moiety bearing an isopropyl group .

Conformational flexibility is evident in the piperidine and pyridine regions, with potential for akamptisomerization (bond-angle inversion at singly bonded atoms) . This structural feature may influence receptor binding dynamics .

Spectroscopic Characterization

Key spectroscopic data include:

Method Key Features
1H NMR Peaks corresponding to aromatic protons (pyridine, methanesulfonylphenyl), piperidine methylene groups, and isopropyl oxadiazole .
13C NMR Signals for carbons in the pyridine, oxadiazole, and methanesulfonyl groups .
Mass Spectrometry [M+H]+ ion at m/z 457.2; fragmentation patterns consistent with methanesulfonylphenyl and piperidine-oxadiazole cleavage .

Computational Chemistry Predictions

Molecular dynamics (MD) simulations and docking studies suggest:

  • Stability : The oxadiazole and piperidine moieties contribute to hydrophobic interactions and hydrogen bonding with target receptors .
  • Solubility : Predicted logP values (~2.9) indicate moderate lipophilicity, favoring absorption .
  • Metabolic Stability : Low inhibition of CYP450 enzymes (e.g., CYP3A4) and transporters like P-glycoprotein .

Properties

IUPAC Name

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJRTVVIBJSSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025666
Record name 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032823-75-8
Record name GSK1292263
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032823758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1292263
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-1292263
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1J57STA6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of the Chiral Cyclopropyl Piperidine Core

The foundational step begins with the commercially available piperidine aldehyde 5 . A Corey–Fuchs reaction converts 5 into dibromo-olefin intermediate 6 , which is subsequently reduced to propargyl alcohol 7 . Lindlar’s catalyst facilitates the hydrogenation of 7 to cis-alkene 8 , followed by Charette’s enantioselective cyclopropanation. This step employs a dioxaborolane ligand derived from (S,S)-N,N,N′,N′-tetramethyltartaric acid diamide to yield the chiral synthon (R,R)-9 with >98% enantiomeric excess.

Reaction Scheme 1: Cyclopropanation

  • Corey–Fuchs Reaction : Aldehyde → Dibromo-olefin.
  • Reduction : Propargyl alcohol → cis-Alkene.
  • Chiral Cyclopropanation : cis-Alkene → Chiral cyclopropyl piperidine.

Functionalization with Benzyloxy Groups

Intermediate 9 undergoes SN2 alkylation with benzyl halides to form benzyl ether 10 . Deprotection of the Boc group yields piperidine 11 , which is further functionalized based on the desired capping group. For this compound, a 5-substituted pyrimidine or oxadiazole group is introduced via nucleophilic aromatic substitution (SNAr) or zinc chloride-mediated cyclization.

Reaction Scheme 2: Capping Group Installation

  • Boc Deprotection : Reveals primary amine for subsequent reactions.
  • SNAr Reaction : Introduces pyrimidine derivatives.
  • Oxadiazole Formation : Converts cyano intermediates to isopropyl oxadiazoles.

Final Assembly and Purification

The Negishi coupling of aryl bromide 16 with preformed succinimide 12 introduces the methylsulfonylphenyl moiety, followed by tert-butyl ester hydrolysis and amidation to yield this compound. Final purification via recrystallization ensures >98% purity, critical for pharmacological consistency.

Optimization Strategies for Physicochemical Properties

Solubility Enhancements

Early phenoxy analogues exhibited poor solubility in biorelevant media (e.g., FaSSIF: 61 μM for compound 3 ). Transitioning to benzyloxy analogues increased FaSSIF solubility to 127 μM (compound 4 ) by reducing LogD from 4.8 to 3.6. Introduction of methoxymethyl (MOM) and tetrazole groups further enhanced aqueous solubility, as evidenced by compound 28 (FaSSIF: 83 μM).

Half-Life Reduction

Phenoxy analogues exhibited prolonged half-lives (rat t1/2 = 14.7 h for compound 1 ), complicating FDC development. Benzyloxy analogues reduced lipophilicity (cLogP 3.8 → 2.2), lowering unbound volume of distribution (Vdu) from 1725 to 81 L/kg and shortening t1/2 to 1.8 h.

Analytical Data and Pharmacological Profiling

Table 1: Key Physicochemical and Pharmacokinetic Parameters of this compound and Analogues

Parameter This compound (28) Phenoxy Analogue (1) Benzyloxy Analogue (4)
hGPR119 EC50 (nM) 1.5 ± 0.1 3.3 0.8
FaSSIF Solubility (μM) 83 21 127
cLogP 2.5 3.8 2.2
Rat t1/2 (h) 1.3 14.7 1.5
Predicted Human t1/2 (h) 8–9 >24 5–7

Data adapted from.

Chemical Reactions Analysis

GSK-1292263 undergoes various chemical reactions, including:

Scientific Research Applications

Clinical Trials

GSK1292263 has undergone several clinical trials to evaluate its efficacy and safety:

  • Phase II Studies: Two randomized, placebo-controlled studies assessed this compound's effects on patients with T2DM. These studies indicated that while this compound did not significantly improve glucose control or circulating levels of insulin, glucagon, GLP-1, or GIP, it was well-tolerated without serious safety concerns .
  • Dosing Regimens: In these trials, subjects received varying doses of this compound (25-800 mg for single doses and 100-600 mg/day for multiple doses over 14 days) alongside other treatments like sitagliptin .

Efficacy in Metabolic Disorders

While some GPR119 agonists have shown promise in enhancing insulin secretion and improving glycemic control, this compound’s clinical outcomes revealed a lack of significant efficacy compared to other agents like sitagliptin. This highlights the challenges faced in developing effective therapies targeting the GPR119 receptor for T2DM treatment .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePopulationDosage RangeOutcomes
Phase II Study 1Drug-naive T2DM patients25-800 mg (single)No significant change in glucose control
Phase II Study 2Patients on metformin100-600 mg/day (14 days)Well-tolerated; no serious adverse effects
ComparatorSitagliptin100 mg/dayUsed as a baseline for comparison

Table 2: Comparison of GPR119 Agonists

CompoundPhaseEfficacy in T2DMSafety Profile
This compoundIILimited efficacyNo serious safety issues reported
PSN632408IIImproved insulin secretionSafe; reduced body weight gain
BMS-903452ISignificant glucose reductionSafe; no major adverse effects

Case Study 1: Efficacy Evaluation

In a study involving ZDF rats treated with this compound over seven weeks, researchers observed a reduction in HbA1c levels and improved glucose excursions. However, these results did not translate effectively into human clinical trials, where the compound failed to significantly affect glycemic control .

Case Study 2: Comparative Analysis with Sitagliptin

In the second phase II trial, subjects receiving this compound were compared with those on sitagliptin. While sitagliptin demonstrated clear benefits in managing blood glucose levels, this compound did not show comparable improvements, suggesting that further research is needed to understand the limitations of this compound .

Mechanism of Action

GSK-1292263 exerts its effects by activating the G protein-coupled receptor 119 (GPR119). This activation leads to the upregulation of glucagon-like peptide-1 and other gastrointestinal peptides, which in turn enhance glucose-dependent insulin secretion. The molecular pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Mechanistic and Pharmacodynamic Comparisons

Table 1: Comparison of GPR119 Agonists

Compound Target cAMP Stimulation (%max vs. GSK1292263) Key Effects in T2DM Models Clinical Outcomes in T2DM
This compound GPR119 100% (reference) ↑ PYY, no ∆ GLP-1/GIP No significant glucose reduction
MBX-2982 GPR119 ~85-95% ↑ GLP-1, ↓ glucose Phase 2 terminated (unknown efficacy)
DS-8500a GPR119 ~90% ↑ GLP-1, ↓ triglycerides Improved lipid profile in trials
TAK-875 (Fasiglifam) GPR40 N/A ↑ GLP-1, ↑ insulin Phase 3 withdrawn (hepatotoxicity)
Sitagliptin DPP-4 N/A ↑ active GLP-1, ↓ glucose Approved for T2DM

Key Findings:

  • This compound vs. Other GPR119 Agonists :
    • Unlike MBX-2982 and DS-8500a, this compound showed minimal effects on GLP-1 in clinical trials but significantly elevated PYY levels in T2DM patients .
    • DS-8500a outperformed this compound in lipid modulation, reducing plasma triglycerides by 15–20% in preclinical studies .
    • MBX-2982 demonstrated synergistic anti-proliferative effects with gefitinib in cancer cells, a property shared with this compound .
  • This compound vs. Non-GPR119 Agents: Compared to the DPP-4 inhibitor sitagliptin, this compound failed to reduce 24-hour glucose AUC in patients, despite comparable safety profiles .

Table 2: Pharmacokinetic and Drug Interaction Profiles

Compound Half-Life (hr) CYP Inhibition (IC50) Key Drug Interactions
This compound 12–18 >30 μM (CYP3A4, 2D6) Weak inhibition of BCRP → ↑ statin AUC (1.3–1.4x)
MBX-2982 6–8 Not reported No significant interactions reported
DS-8500a 10–14 >50 μM (CYP3A4) Moderate BCRP inhibition → potential statin interactions
TAK-875 7–10 CYP2C8 inhibition Hepatotoxicity risk

Key Findings:

  • This compound exhibited weak drug-drug interactions (e.g., 34% increase in simvastatin AUC) due to BCRP transporter inhibition, whereas DS-8500a and TAK-875 posed higher interaction risks .
  • This compound’s half-life (12–18 hours) supported once-daily dosing, but its variable absorption with food complicated clinical use .
Clinical and Preclinical Limitations
  • This compound : Despite robust preclinical data in animal models, it failed to translate glucose-lowering benefits to humans, likely due to species-specific differences in GPR119 expression or compensatory mechanisms in T2DM patients .
  • MBX-2982 and DS-8500a : These agonists showed stronger GLP-1 modulation but faced development discontinuation due to efficacy or safety concerns .

Biological Activity

GSK1292263, also known as GSK263, is a selective agonist of the G protein-coupled receptor 119 (GPR119). This compound has garnered attention for its potential therapeutic applications in the management of type 2 diabetes (T2D) due to its effects on glucose metabolism and gut hormone profiles. Research has demonstrated that GSK263 can modulate the secretion of incretin hormones, which play a crucial role in insulin regulation.

GPR119 is primarily expressed in enteroendocrine cells and pancreatic islets. Activation of this receptor stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), both of which enhance insulin secretion from pancreatic β-cells and inhibit glucagon release from α-cells. GSK263 has shown efficacy in enhancing GLP-1 secretion in various studies, although its effects on glucose control have been mixed.

Key Pharmacological Effects

  • Incretin Secretion : GSK263 significantly increases circulating levels of peptide tyrosine-tyrosine (PYY) and has a modest effect on GLP-1 and GIP levels.
  • Glucose Metabolism : In clinical studies, GSK263 did not significantly improve glycemic control in T2D patients but did alter gut hormone profiles positively.
  • Safety Profile : The compound has been evaluated for off-target interactions, showing no significant adverse effects at therapeutic concentrations.

Study Design

Two pivotal randomized, placebo-controlled studies were conducted to evaluate the pharmacological profile of GSK263 in T2D patients:

  • Study 1 : Involved drug-naive subjects or those who had ceased diabetic medications.
  • Study 2 : Included subjects who were on metformin therapy.

Both studies assessed the effects of GSK263 on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP following oral glucose and meal challenges.

Results Summary

ParameterPlaceboGSK263 (300 mg BID)Metformin Co-dosing
Total PYY LevelsBaseline (10 pM)Peak ~50 pM after mealsPeak ~100 pM at lunch
Active GLP-1 LevelsBaselineNo significant changeIncreased post-prandial
Glucose ControlNo changeNo significant changeModulated by metformin
Insulin LevelsNo changeNo significant changeModulated by metformin

Findings

  • PYY Secretion : GSK263 increased PYY levels significantly, with peak concentrations observed after meals.
  • GLP-1 and GIP : While GSK263 alone did not enhance active GLP-1 or GIP levels significantly, co-administration with metformin improved post-prandial total GLP-1 levels.
  • Glucose Control : The compound did not exhibit a marked effect on glucose control in T2D patients, indicating a need for further investigation into its clinical efficacy.

Case Studies

Several case studies have explored the implications of using GSK263 in clinical settings:

  • Case Study A : Focused on the impact of GSK263 on T2D management alongside traditional therapies like metformin. Results indicated that while GSK263 improved gut hormone profiles, it did not lead to substantial changes in overall glycemic control.
  • Case Study B : Examined the long-term safety profile of GSK263 in a cohort of patients with varying degrees of T2D severity. The findings suggested that while well-tolerated, the efficacy diminished over time, highlighting a potential limitation in chronic use.

Q & A

Q. What is the primary pharmacological target of GSK1292263, and how does its agonist activity influence metabolic pathways in type 2 diabetes?

this compound is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 stimulates glucose-dependent insulin secretion (GDIS) and enhances the release of gut hormones such as peptide YY (PYY) and glucagon-like peptide-1 (GLP-1). Mechanistically, GPR119 activation increases intracellular cAMP levels, which potentiates insulin secretion and modulates enteroendocrine hormone release . Preclinical studies highlight its dual action on insulin and incretin pathways, though clinical outcomes for glucose control have been inconsistent .

Q. What were the key findings from Phase II clinical trials of this compound in type 2 diabetes patients?

Phase II trials revealed that this compound (25–800 mg doses) did not significantly improve glycemic control (e.g., weighted-mean glucose AUC) after 13–14 days of dosing. However, it markedly increased circulating PYY concentrations, with peak levels reaching ~100 pM when co-administered with metformin. Notably, sitagliptin (a DPP-4 inhibitor) suppressed PYY and GLP-1 responses, suggesting drug-dependent modulation of gut hormone activity. These findings underscore the compound’s limited glucose-lowering efficacy despite its pharmacological effects on enteroendocrine signaling .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s glucose-lowering efficacy across preclinical and clinical studies?

Discrepancies arise from differences in experimental design, patient populations, and co-administered therapies. For example:

  • Preclinical models (e.g., neonatal STZ rats) showed sustained glucose-lowering effects with repeated dosing , whereas clinical trials reported efficacy loss, potentially due to rapid receptor desensitization or compensatory mechanisms .
  • Structural factors : this compound contains a piperidine ring, which may favor antagonist conformations of GPR119, reducing intrinsic activity compared to agonists like DS-8500a . Methodological recommendations include:
  • Standardizing oral glucose tolerance tests (OGTTs) at multiple time points to assess acute vs. chronic effects.
  • Evaluating tissue-specific GPR119 expression and agonist selectivity in translational models .

Q. What methodologies are critical for assessing drug-drug interactions (DDIs) between this compound and statins?

DDI studies should integrate:

  • In vitro assays : Cytochrome P450 (CYP) inhibition/induction profiling (e.g., CYP3A4, CYP2C8) using human liver microsomes .
  • Clinical pharmacokinetic (PK) studies : Monitoring statin exposure (e.g., simvastatin acid AUC) in healthy volunteers co-administered with this compound. A 2013 study found no clinically significant interactions, but recommended dose adjustments based on pharmacogenomic factors (e.g., SLCO1B1 polymorphisms affecting statin transport) .
  • Physiologically-based pharmacokinetic (PBPK) modeling : To predict DDIs in subpopulations (e.g., diabetic patients with hepatic impairment) .

Q. How does this compound’s modulation of gut hormones like PYY and GLP-1 inform diabetes pathophysiology?

this compound increases postprandial PYY levels without significantly affecting GLP-1 or GIP in monotherapy. However, metformin co-administration amplifies PYY and GLP-1 responses, suggesting metformin’s role in regulating enteroendocrine feedback loops . Methodological insights:

  • Use radioimmunoassays or LC-MS/MS to quantify hormone levels in plasma.
  • Conduct meal challenge tests to evaluate temporal hormone secretion patterns.
  • Explore genetic polymorphisms (e.g., GPR119 variants) that may influence interindividual hormone responses .

Q. What experimental strategies can mitigate the risk of efficacy loss during repeated dosing of GPR119 agonists like this compound?

  • Dosing regimens : Test pulsatile vs. continuous administration to prevent receptor desensitization .
  • Combination therapies : Pair with agents that enhance GLP-1 stability (e.g., DPP-4 inhibitors) or target complementary pathways (e.g., SGLT2 inhibitors) .
  • Biomarker-driven trials : Monitor cAMP response element-binding protein (CREB) phosphorylation in peripheral blood mononuclear cells (PBMCs) as a surrogate for target engagement .

Methodological Considerations for Future Studies

  • Structural optimization : Compare this compound’s piperidine-containing scaffold with non-piperidine agonists (e.g., DS-8500a) to elucidate structure-activity relationships .
  • Tissue-specific profiling : Use immunohistochemistry or RNA-seq to map GPR119 expression in human pancreatic islets and intestinal epithelia .
  • Resistance mechanisms : Investigate β-arrestin recruitment and receptor internalization in HEK293 cells expressing GPR119 to model desensitization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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